(Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid
Overview
Description
(Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a pentafluoropentoxy group attached to a but-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pentafluoropentanol derivative with a suitable but-2-enoic acid precursor under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pentafluoropentoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid exerts its effects involves interactions with specific molecular targets. The pentafluoropentoxy group can interact with various enzymes and receptors, influencing their activity. The compound may also participate in signaling pathways, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)butanoic acid
- 4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)pent-2-enoic acid
- 4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)hex-2-enoic acid
Uniqueness
(Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the pentafluoropentoxy group enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
(Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F5O4/c10-8(11,9(12,13)14)4-1-5-18-7(17)3-2-6(15)16/h2-3H,1,4-5H2,(H,15,16)/b3-2- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNXHLVQWNHIFS-IHWYPQMZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)COC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(C(F)(F)F)(F)F)COC(=O)/C=C\C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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